molecular formula C11H15N3O2S B14774190 2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B14774190
M. Wt: 253.32 g/mol
InChI Key: IGUUAAVMWVODLI-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide is a complex organic compound that features a thiazole ring, a cyclopropyl group, and an amino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Amidation Reaction: The final step involves the amidation of the thiazole derivative with a suitable amine, such as (S)-2-amino-N-cyclopropylpropanamide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C11H15N3O2S/c1-7(12)11(16)14(8-2-3-8)6-9(15)10-13-4-5-17-10/h4-5,7-8H,2-3,6,12H2,1H3

InChI Key

IGUUAAVMWVODLI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N

Origin of Product

United States

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